4-({4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
4-({4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinyl group, a piperazinyl group, and a pyridinone moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl and piperazinyl intermediates, followed by their coupling under controlled conditions. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, hydrazine hydrate, and piperazine. The final step involves the formation of the pyridinone ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the reaction time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-({4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares structural similarities but differs in functional groups and applications.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Another compound with a piperidine moiety, used in different contexts.
Uniqueness
4-({4-[6-(4-Ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2/c1-3-30-20-6-4-19(5-7-20)21-8-9-22(25-24-21)28-14-12-27(13-15-28)17-18-10-11-26(2)23(29)16-18/h4-11,16H,3,12-15,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSLDTKXMMMFKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC(=O)N(C=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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